

physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,8-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B1348971

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol**

Abstract

2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No: 35853-41-9) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) It serves as a critical intermediate in the synthesis of various bioactive molecules, most notably the antimalarial drug Mefloquine.[\[3\]](#)[\[4\]](#)[\[5\]](#) The presence of two electron-withdrawing trifluoromethyl (CF_3) groups on the quinoline scaffold imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in its derivatives.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the core physicochemical properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol**, detailing its structural characteristics, spectral data, solubility, and acidity. Furthermore, it outlines established protocols for its synthesis and analytical characterization, offering a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

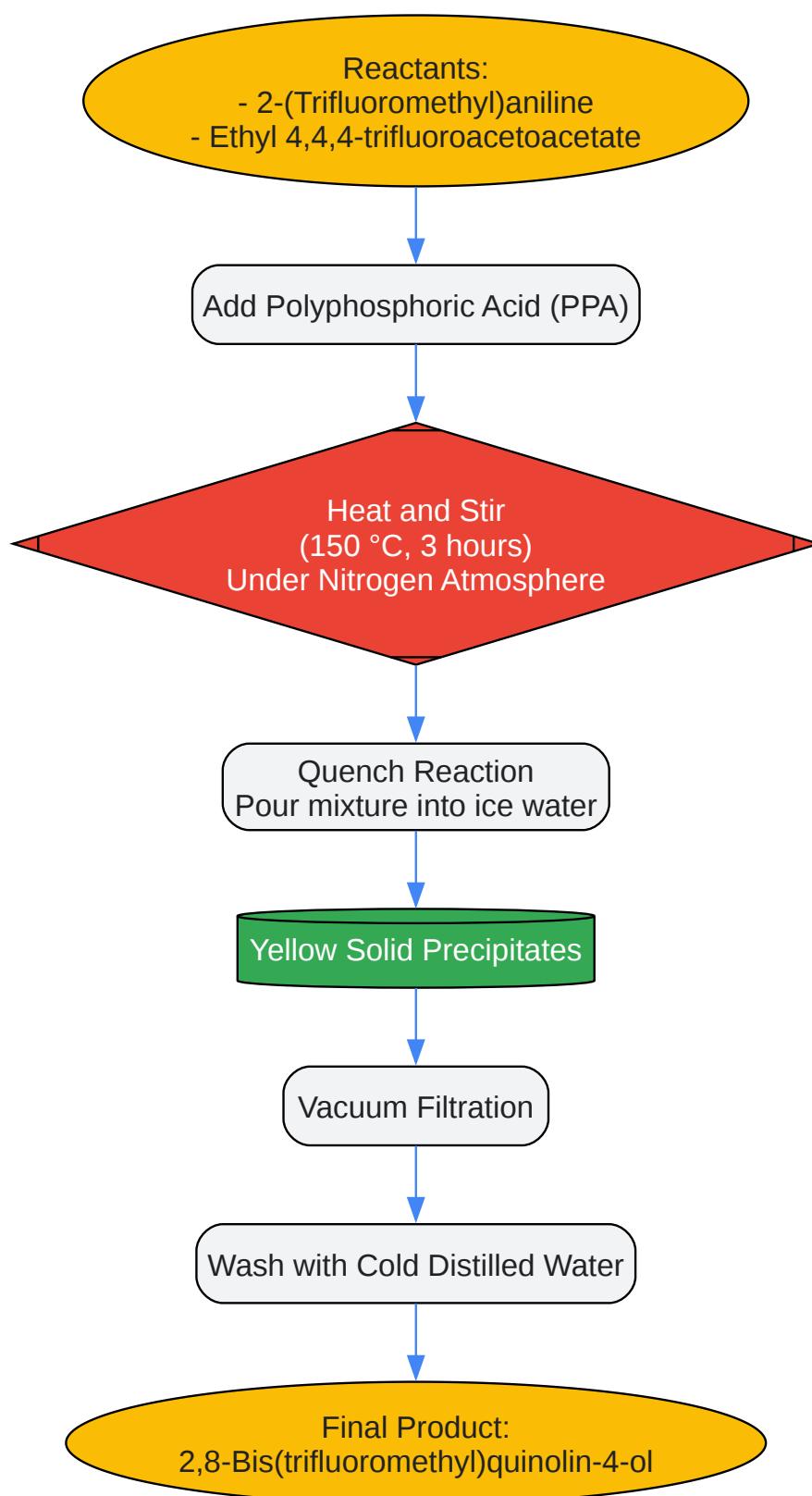
2,8-Bis(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by trifluoromethyl substituents at the C2 and C8 positions and a hydroxyl group at the C4 position.[\[1\]](#) Its chemical structure is fundamental to its reactivity and utility as a synthetic building block.[\[1\]](#) The potent

electron-withdrawing nature of the two CF_3 groups significantly influences the electron density of the aromatic system and the acidity of the C4 hydroxyl group.^[1]

An important structural aspect is the existence of keto-enol tautomerism, where the compound can exist in equilibrium between the phenol form (quinolin-4-ol) and the keto form (1H-quinolin-4-one). This is reflected in its dual IUPAC nomenclature: **2,8-bis(trifluoromethyl)quinolin-4-ol** and **2,8-bis(trifluoromethyl)-1,4-dihydroquinolin-4-one**.^{[6][7]}

Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data


The key physicochemical properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol** are summarized in the table below for quick reference. These values are critical for designing synthetic routes, developing analytical methods, and formulating drug products.

Property	Value	Reference(s)
CAS Number	35853-41-9	[1] [6] [8]
Molecular Formula	$\text{C}_{11}\text{H}_5\text{F}_6\text{NO}$	[1] [6] [8]
Molecular Weight	281.15 g/mol	[1] [8]
Appearance	White to brown-yellow or light grey crystalline powder	[6] [7]
Melting Point	128 - 137 °C	[6] [7] [8]
Boiling Point	305.9 ± 37.0 °C (Predicted)	[9]
Density	1.4837 (Estimate)	[9]
pKa	5.84 ± 0.40 (Predicted)	[9]
Purity (Typical)	≥98.5% (HPLC)	[6]

Synthesis Protocol: Combes Cyclization

The synthesis of **2,8-Bis(trifluoromethyl)quinolin-4-ol** is commonly achieved via a Combes cyclization reaction, which involves the acid-catalyzed condensation of an aniline with a β -

diketone.^[10] In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-trifluoroacetoacetate.^{[1][8]} Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, facilitating the necessary cyclization and dehydration steps at elevated temperatures.^{[8][11]}

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8][11]

- Reagent Preparation: To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[8]
- Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.[8]
- Reaction: Stir the reaction mixture vigorously at 150 °C for 3 hours.[8] Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[8]
- Workup: After completion, allow the mixture to cool slightly and then pour it slowly into a beaker of iced distilled water with vigorous stirring.[8] A yellow precipitate will form.[8]
- Isolation: Collect the yellow solid by vacuum filtration.[8]
- Purification: Wash the collected solid thoroughly with cold distilled water to remove any residual polyphosphoric acid.[8] The resulting product can be dried under a vacuum. Further purification is typically not required.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. The following assignments have been reported for a sample dissolved in DMSO-d₆.[8]

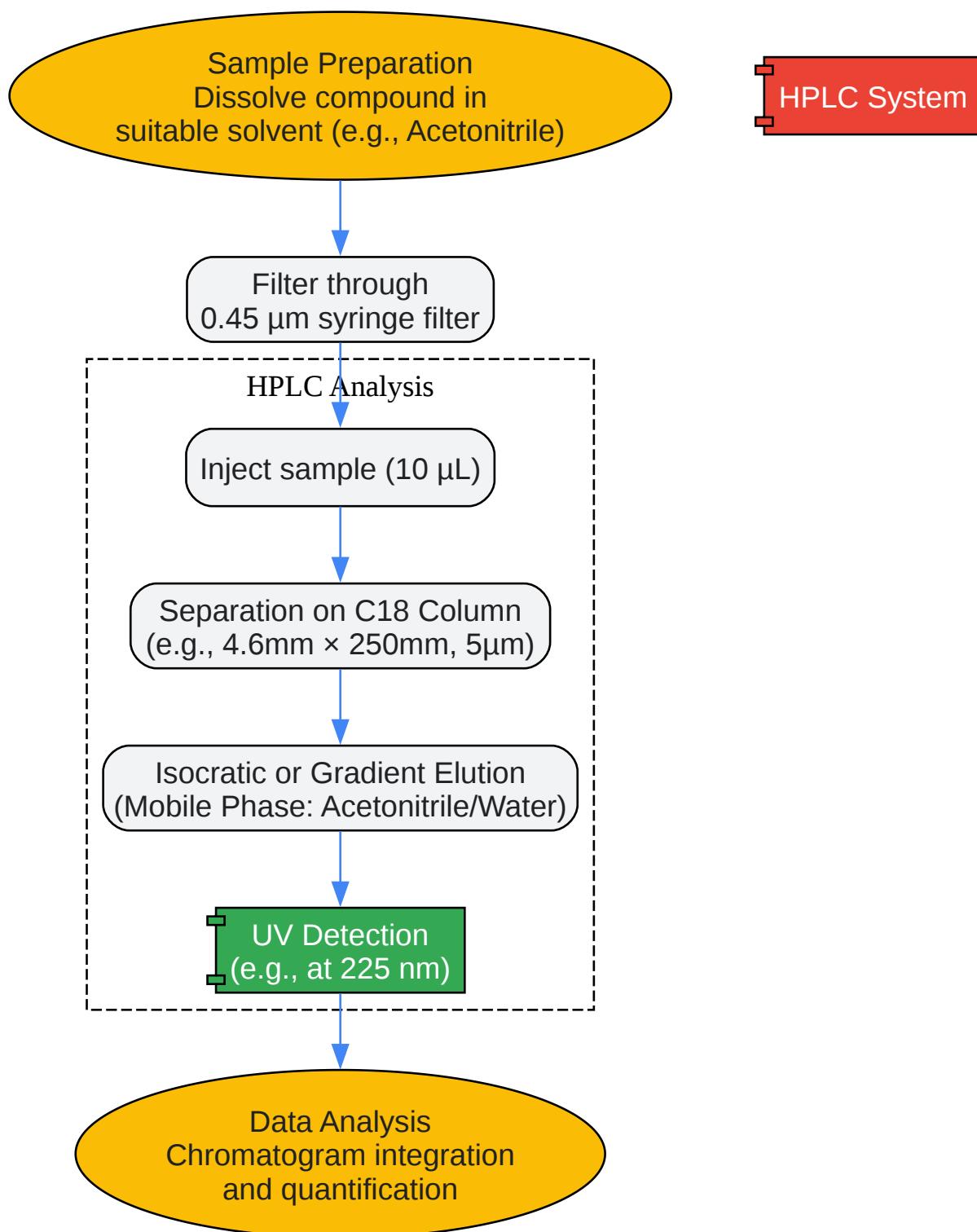
- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.52 (d, 1H, H-7, J=8.2 Hz)
- δ 8.28 (d, 1H, H-5, J=7.2 Hz)
- δ 7.80 (t, 1H, H-6, J=7.9 Hz)

- δ 7.30 (s, 1H, H-3)[8]
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - δ 163.3 (C-4)
 - δ 148.4 (q, C-2, J=67 Hz)
 - δ 144.5 (C-5)
 - δ 130.0 (q, C-8, J=58 Hz)
 - δ 127.3 (C-7)
 - δ 125.3 (q, C-10, J=276 Hz, -CF₃)
 - δ 122.6 (q, C-9, J=273 Hz, -CF₃)
 - δ 121.9 (C-6)
 - δ 119.9 (C-4a)
 - δ 101.0 (C-3)[8]
- ^{19}F NMR (376 MHz, DMSO-d₆):
 - δ -58.98 (s, 3F, -CF₃ at C8)
 - δ -67.03 (s, 3F, -CF₃ at C2)[8]

Causality Insight: The significant downfield shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing effects of the two trifluoromethyl groups. The large coupling constants (J) observed in the ^{13}C NMR for the CF₃ carbons are characteristic of carbon-fluorine coupling.

Infrared (IR) Spectroscopy


While specific spectra are not always published in detail, product specification sheets confirm that the IR spectrum conforms to the expected structure.[6] The characteristic absorptions for

2,8-Bis(trifluoromethyl)quinolin-4-ol would include:

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group.
- C=O Stretch: Due to the keto-enol tautomerism, a strong absorption may be present between 1650-1700 cm^{-1} corresponding to the quinolinone form.
- C=C and C=N Stretches: Multiple sharp bands in the 1400-1620 cm^{-1} region, indicative of the aromatic quinoline ring system.[12]
- C-F Stretches: Very strong, intense absorptions typically found in the 1000-1350 cm^{-1} region, which are characteristic of the trifluoromethyl groups.

Analytical Methodologies

Accurate quantification and purity assessment are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6] [13]

[Click to download full resolution via product page](#)

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: Purity Determination by HPLC-UV

This is a representative protocol based on standard methods for quinoline analysis.[\[13\]](#)[\[14\]](#)

- Standard/Sample Preparation: Accurately weigh and dissolve the **2,8-Bis(trifluoromethyl)quinolin-4-ol** sample in acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.[\[13\]](#)
 - Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).[\[13\]](#) The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.
 - Mobile Phase: A mixture of acetonitrile and water.[\[13\]](#) The exact ratio can be optimized, often starting with 60:40 (Acetonitrile:Water), run in an isocratic mode.
 - Flow Rate: 1.0 mL/min.[\[13\]](#)
 - Injection Volume: 10 µL.[\[13\]](#)
 - Detection Wavelength: 225 nm.[\[13\]](#)
- Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

2,8-Bis(trifluoromethyl)quinolin-4-ol is a foundational molecule for the development of advanced pharmaceuticals and functional materials. Its distinct physicochemical properties, governed by the quinolinol core and dual trifluoromethyl substituents, make it a versatile synthetic intermediate. The well-established synthetic routes and robust analytical methods described herein provide researchers with the necessary tools to effectively utilize this compound. A thorough understanding of its properties is paramount for leveraging its full potential in discovering next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9 | Chemsoc [chemsoc.com]
- 4. US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinoliny]-2-pyridinylmethanone, a mefloquine intermediate - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. A19750.06 [thermofisher.com]
- 8. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol CAS#: 35853-41-9 [m.chemicalbook.com]
- 10. sioc.ac.cn [sioc.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348971#physicochemical-properties-of-2-8-bis-trifluoromethyl-quinolin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com